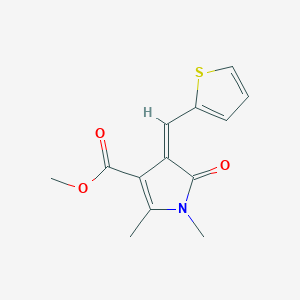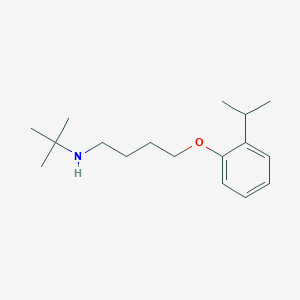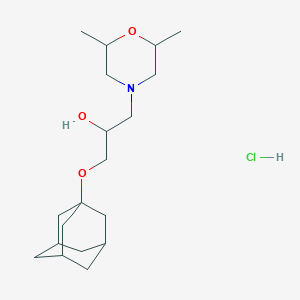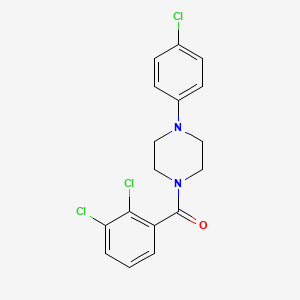![molecular formula C9H18N2O3 B4790719 4-{[(tert-butylamino)carbonyl]amino}butanoic acid](/img/structure/B4790719.png)
4-{[(tert-butylamino)carbonyl]amino}butanoic acid
Übersicht
Beschreibung
4-{[(tert-butylamino)carbonyl]amino}butanoic acid, commonly known as Boc-4-aminobutyric acid, is an amino acid derivative that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has various applications in the field of chemistry and biochemistry. In
Wirkmechanismus
Boc-4-aminobutyric acid functions as a protecting group for amine groups in peptide synthesis. It is added to the amine group of an amino acid residue to prevent unwanted reactions during peptide synthesis. Boc-4-aminobutyric acid is removed through acid treatment, which cleaves the Boc group and exposes the amine group for further reaction.
Biochemical and Physiological Effects
Boc-4-aminobutyric acid does not have any known biochemical or physiological effects in living organisms. It is used solely as a chemical tool in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-4-aminobutyric acid as a protecting group in peptide synthesis has several advantages. It is a stable and easy to handle compound that can be easily removed through acid treatment. Additionally, Boc-4-aminobutyric acid is compatible with a variety of other protecting groups and can be used in the synthesis of a wide range of peptides.
One limitation of Boc-4-aminobutyric acid is that it can interfere with certain chemical reactions and may require additional steps in the synthesis process. Additionally, the removal of the Boc group can sometimes lead to unwanted side reactions, which can reduce the yield of the final product.
Zukünftige Richtungen
There are several future directions for the use of Boc-4-aminobutyric acid in scientific research. One area of interest is the development of new protecting groups that can be used in peptide synthesis. Additionally, the use of Boc-4-aminobutyric acid in the synthesis of natural products and small molecules is an area of active research. Finally, the study of protein-protein interactions using Boc-4-aminobutyric acid as a chemical tool is an area of growing interest.
Conclusion
In conclusion, Boc-4-aminobutyric acid is a valuable chemical tool in scientific research. It is synthesized through a specific method and has various applications in the field of chemistry and biochemistry. Boc-4-aminobutyric acid functions as a protecting group for amine groups in peptide synthesis and is easily removed through acid treatment. While it has several advantages, there are also limitations to its use in the lab. However, there are several future directions for the use of Boc-4-aminobutyric acid in scientific research, making it an important compound in the field of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Boc-4-aminobutyric acid has various applications in scientific research. It is used in the synthesis of peptides, which are important in drug development and biological research. Boc-4-aminobutyric acid is also used in the study of protein structure and function, as well as in the identification of protein-protein interactions. Additionally, Boc-4-aminobutyric acid is used as a building block in the synthesis of small molecules and natural products.
Eigenschaften
IUPAC Name |
4-(tert-butylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)11-8(14)10-6-4-5-7(12)13/h4-6H2,1-3H3,(H,12,13)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPYURFMOCNTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4790641.png)
![2-[({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4790654.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4790657.png)
![3-chloro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4790663.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4790668.png)

![methyl 5-methyl-2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4790681.png)
![2,4-dichloro-N-(4-iodo-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4790689.png)
![3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4790703.png)
![1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4790716.png)

![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4790746.png)

